Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

PROTAC Targeted Protein Degradation Chemical Biology

PROTAC design demands precise linker geometry-generic 2- or 3-substituted regioisomers cause conformational mismatch, compromising target engagement. This 4-substituted Boc-piperidine with a C3 ethyl ester spacer solves this: • ≥98% purity with full analytical documentation (CoA, NMR, HPLC) • Orthogonal Boc deprotection under mild acidic conditions for multistep synthesis • Balanced C3 spacer ensures optimal E3 ligase-to-target distance Reliable global supply for R&D procurement.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
CAS No. 301232-45-1
Cat. No. B153305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
CAS301232-45-1
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3
InChIKeyLOMUFJYCJDQUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate – Overview


Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 301232-45-1), also known as Ethyl 3-(N-BOC-piperidin-4-yl)propioate, is a Boc-protected piperidine derivative with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol [1]. It is a white to off-white solid with a density of 1.036 g/cm³, a boiling point of 354.8±15.0 °C at 760 mmHg, and an XLogP3 value of 2.4 [2]. This compound serves as a key PROTAC linker and versatile intermediate in organic synthesis, particularly in medicinal chemistry and drug discovery .

PROTAC linker with defined three-carbon spacer for targeted protein degradation studies
Boc-protected piperidine enables orthogonal deprotection in multistep synthetic routes
Ethyl ester handle supports further derivatization to acids, amides, or alcohols

Differentiation of tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate


In the procurement of piperidine-based intermediates for PROTAC development or complex organic synthesis, generic substitution is not feasible due to quantifiable differences in linker geometry, protecting group compatibility, and physicochemical properties. This compound's specific 4-substituted piperidine core with a Boc-protected nitrogen and a three-carbon ethyl ester chain provides a unique spatial arrangement that is distinct from its 2-substituted or 3-substituted regioisomers, as well as from analogs with varying chain lengths or ester functionalities [1][2]. For example, the 3-substituted regioisomer (CAS 210223-01-1) exhibits different conformational preferences, which can alter target engagement in PROTAC designs . Similarly, the methyl ester analog (CAS 162504-75-8) offers a shorter alkyl chain and lower molecular weight (271.35 g/mol), affecting solubility and reactivity profiles . Furthermore, the Boc protecting group ensures orthogonal deprotection under mild acidic conditions, a critical feature for multistep syntheses that is not shared with Cbz-protected analogs (e.g., CAS 99197-86-1) which require hydrogenolysis . These quantifiable distinctions necessitate precise compound selection rather than generic substitution.

Regioisomer mismatch
2- or 3-substituted piperidine isomers may alter spatial arrangement and compromise PROTAC ternary complex formation.
Ester chain length variation
Methyl or butyl ester analogs shift linker length and lipophilicity, potentially affecting reactivity and physicochemical profiles.
Protecting group incompatibility
Cbz or other protecting groups require hydrogenolysis rather than mild acidic cleavage, altering synthetic sequence design.

Quantitative Evidence for tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate


PROTAC Linker: Three-Carbon Spacer

This compound is specifically designated as a PROTAC linker due to its defined three-carbon ethyl ester spacer, which provides optimal distance between the E3 ligase ligand and the target protein ligand. In contrast, the two-carbon analog tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5) offers a shorter linker length, which can restrict conformational flexibility and reduce degradation efficiency . The four-carbon analog tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate (CAS 142247-37-8) introduces increased lipophilicity (XLogP3 ~2.8 estimated) that may alter pharmacokinetic properties in vivo .

Linker length
Class-level
~6.5 Å estimated spacer vs ~4.5 Å (2C analog) and ~8.5 Å (4C analog)
Supports spatial arrangement fit for PROTAC ternary complex design
Estimated values; validation recommended
PROTAC Targeted Protein Degradation Chemical Biology

Purity and Quality Control

The target compound is available with a minimum purity of 98% from multiple reputable suppliers, including Sigma-Aldrich (via ChemScene) and Aladdin Scientific, with batch-specific Certificates of Analysis (CoA) and analytical charts (NMR, HPLC) provided . In contrast, the 3-substituted regioisomer (CAS 210223-01-1) is typically offered at 95% purity , and the benzyl-protected analog (CAS 99197-86-1) is also supplied at 95% purity . This 3% purity differential can be critical for sensitive applications such as PROTAC synthesis, where impurities may lead to off-target effects.

Purity specification
Specification review
≥98% (HPLC) with CoA; regioisomer typically 95%
Higher purity may reduce downstream purification needs
Vendor specifications as of 2026
Quality Control Synthetic Chemistry Analytical Chemistry

Physicochemical Property Differentiation

The target compound exhibits a density of 1.036 g/cm³ and a boiling point of 354.8±15.0 °C at 760 mmHg [1]. In comparison, the four-carbon analog (CAS 142247-37-8) has a higher boiling point of 370.1±15.0 °C and a lower density of 1.0±0.1 g/cm³ . The methyl ester analog (CAS 162504-75-8) has a lower molecular weight (271.35 g/mol) and is expected to have a lower boiling point (estimated ~320-330 °C) and different solubility characteristics .

Physicochemical profile
Cross-study
Density 1.036 g/cm³; BP 354.8°C vs 370.1°C (4C analog)
Impacts purification and storage strategies
Data to verify
Physicochemical Properties Formulation Process Chemistry

Synthetic Accessibility and Yield

Synthesis of the target compound from commercially available Boc-4-piperidone typically proceeds via Horner-Wadsworth-Emmons olefination followed by hydrogenation, with reported overall yields of 65-75% . In contrast, the 3-substituted regioisomer (CAS 210223-01-1) requires a more complex stereoselective synthesis from 3-piperidone derivatives, often resulting in lower yields (45-60%) due to the need for chiral resolution or asymmetric catalysis . This difference in synthetic efficiency directly impacts the cost and scalability of downstream projects.

Synthetic efficiency
Class-level
65–75% yield vs 45–60% for 3-substituted regioisomer
May support cost evaluation for scale-up
Laboratory-scale reports
Synthetic Chemistry Process Optimization Medicinal Chemistry

Applications of tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate


PROTAC Linker for Targeted Protein Degradation

This compound is ideally suited as a PROTAC linker due to its three-carbon ethyl ester spacer, which provides a balanced distance between E3 ligase and target protein ligands . Its Boc-protected amine allows for orthogonal deprotection and subsequent conjugation to a variety of warheads, while the ethyl ester can be hydrolyzed to a carboxylic acid for further derivatization.

Synthetic Intermediate for Bioactive Piperidine Derivatives

The compound serves as a key intermediate in the synthesis of piperidine-containing pharmaceuticals and agrochemicals. The Boc-protected piperidine nitrogen can be unmasked under mild acidic conditions to reveal a free amine, which can then be alkylated, acylated, or coupled to other fragments . The ethyl ester provides a handle for further transformations, such as reduction to the corresponding alcohol or conversion to an amide.

Quality Control and Analytical Reference Standard

With a commercially available purity of ≥98% and comprehensive analytical documentation (CoA, NMR, HPLC), this compound can serve as a reference standard for method development, impurity profiling, and quality control in pharmaceutical manufacturing . Its well-defined physicochemical properties (density, boiling point) further support its use as a calibration standard.

Application
Selection Property
Validation Focus
PROTAC linker for targeted protein degradation research
Three-carbon spacer and orthogonal Boc protection
Verify conjugation efficiency and ternary complex geometry
Synthesis of piperidine-containing bioactive molecules
Boc-deprotection under mild acidic conditions; ethyl ester derivatization handle
Confirm amine release and downstream functional group transformations
Analytical reference standard for method development
≥98% purity with comprehensive CoA and spectral data
Validate retention time and spectral match in HPLC/NMR

Technical Documentation Hub

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27 linked technical documents
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